molecular formula C17H14Cl2N2 B14601979 1-[2,2-Bis(4-chlorophenyl)ethyl]-1H-imidazole CAS No. 61019-54-3

1-[2,2-Bis(4-chlorophenyl)ethyl]-1H-imidazole

Cat. No.: B14601979
CAS No.: 61019-54-3
M. Wt: 317.2 g/mol
InChI Key: ORGJWDJVHWNKMR-UHFFFAOYSA-N
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Description

1-[2,2-Bis(4-chlorophenyl)ethyl]-1H-imidazole is a synthetic organic compound characterized by the presence of an imidazole ring substituted with a 2,2-bis(4-chlorophenyl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,2-Bis(4-chlorophenyl)ethyl]-1H-imidazole typically involves the reaction of 2,2-bis(4-chlorophenyl)ethylamine with imidazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2,2-Bis(4-chlorophenyl)ethyl]-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring or the chlorophenyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Formation of corresponding imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

1-[2,2-Bis(4-chlorophenyl)ethyl]-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2,2-Bis(4-chlorophenyl)ethyl]-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, leading to modulation of their activity. The chlorophenyl groups may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: 1-[2,2-Bis(4-chlorophenyl)ethyl]-1H-imidazole is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties. The combination of the imidazole ring with the bis(4-chlorophenyl)ethyl group enhances its potential for diverse applications in various fields.

Properties

CAS No.

61019-54-3

Molecular Formula

C17H14Cl2N2

Molecular Weight

317.2 g/mol

IUPAC Name

1-[2,2-bis(4-chlorophenyl)ethyl]imidazole

InChI

InChI=1S/C17H14Cl2N2/c18-15-5-1-13(2-6-15)17(11-21-10-9-20-12-21)14-3-7-16(19)8-4-14/h1-10,12,17H,11H2

InChI Key

ORGJWDJVHWNKMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CN2C=CN=C2)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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